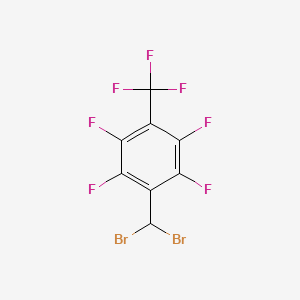
2,3,5,6-Tetrafluor-4-(trifluormethyl)benzyldibromid
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and bromine atoms attached to a benzyl ring, making it a valuable reagent in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)toluene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to optimize yield and purity. The final product is purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of the dibromide can yield the corresponding benzyl fluoride or benzyl chloride derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Yield substituted benzyl derivatives depending on the nucleophile used.
Oxidation Reactions: Produce benzyl alcohols or carboxylic acids.
Reduction Reactions: Result in benzyl fluoride or benzyl chloride derivatives.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide involves its ability to undergo nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce fluorinated benzyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorobenzyl bromide: Another fluorinated benzyl bromide with similar reactivity but fewer fluorine atoms.
2,3,4,5,6-Pentafluorobenzyl bromide: A fully fluorinated benzyl bromide with different electronic properties.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group but lacks the additional fluorine atoms on the benzyl ring.
Uniqueness
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide is unique due to the combination of multiple fluorine atoms and bromine atoms on the benzyl ring. This structural feature imparts distinct electronic and steric properties, making it a valuable reagent for specific synthetic applications that require high reactivity and selectivity.
Eigenschaften
IUPAC Name |
1-(dibromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr2F7/c9-7(10)1-3(11)5(13)2(8(15,16)17)6(14)4(1)12/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZEPQFGUPLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr2F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-amine dihydrochloride](/img/structure/B1442651.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)
![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)

![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)

![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)

![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)


![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)

![2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid](/img/structure/B1442673.png)
